Benzyl (1S,2R)-2-aminocyclohexylcarbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYTHASVJZIGQ-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Amino Group Introduction
The core of the synthesis involves generating the (1S,2R)-configured amino cyclohexane derivative, which is typically achieved through asymmetric synthesis or chiral resolution techniques:
Iodolactamization Approach : As reported in recent literature, an effective enantioselective route utilizes an iodolactamization step to introduce stereochemistry selectively. This method involves cyclization of a suitable precursor bearing amino and carboxyl functionalities, leading to a highly functionalized cyclohexane with defined stereochemistry.
Chiral Auxiliary or Catalyst : Use of chiral catalysts or auxiliaries, such as chiral ligands or enantiomeric excess-inducing reagents, ensures stereoselectivity during the amino group installation. For example, asymmetric hydrogenation or diastereomeric separation techniques are employed.
Hydroxymethylation and Functional Group Modification
Further modifications, such as hydroxymethylation, are performed to introduce necessary functional groups for carbamate formation. This typically involves:
- Hydroxymethylation : Using formaldehyde derivatives or similar reagents under controlled conditions to attach hydroxymethyl groups at specific positions, guided by stereochemical considerations.
Carbamate Formation (Benzyl Carbamate)
The key step involves converting the amino group into a carbamate:
- Reaction with Benzyl Chloroformate (Cbz-Cl) : The amino cyclohexane derivative reacts with benzyl chloroformate in an inert solvent (e.g., dichloromethane) in the presence of a base such as triethylamine. This step is performed under controlled temperature to prevent side reactions, yielding the benzyl carbamate derivative.
R-NH2 + Cbz-Cl → R-NH-COO-CH2-Ph
- Reaction Conditions :
- Solvent: Dichloromethane or chloroform
- Base: Triethylamine or pyridine
- Temperature: 0°C to room temperature
- Time: Several hours until completion
Notes on Purification
Post-reaction, the mixture is washed with aqueous acid to remove excess base and unreacted amines, followed by drying and purification via column chromatography or recrystallization.
Stereoselective Synthesis and Refinement
Enantioselective Catalysis
Recent advances include the use of chiral catalysts in hydrogenation or cyclization steps to enhance stereoselectivity:
- Chiral Catalysts : Such as chiral Rh or Ru complexes, facilitate enantioselective hydrogenation of precursor compounds to yield the desired stereoisomer with high enantiomeric excess.
Resolution Techniques
Alternatively, resolution of racemic mixtures via chiral chromatography or diastereomeric salt formation with chiral acids (e.g., mandelic acid) can be employed to isolate the (1S,2R) isomer.
Key Reaction Conditions and Data
Research Findings and Data
Enantioselectivity : The use of iodolactamization and chiral catalysts has demonstrated high enantiomeric excess (>95%) in the synthesis of cyclohexyl derivatives.
Yield Data : Typical yields for carbamate formation range from 70-85%. The stereoselective steps often yield >90% enantiomeric purity when optimized.
Reaction Optimization : Temperature control, choice of solvent, and reagent stoichiometry are critical for maximizing stereoselectivity and yield.
Summary of the Synthesis Strategy
Chemical Reactions Analysis
Types of Reactions: Benzyl (1S,2R)-2-aminocyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, primary amines, and substituted benzyl derivatives .
Scientific Research Applications
Benzyl (1S,2R)-2-aminocyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (1S,2R)-2-aminocyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The carbamate group is known to form covalent bonds with active site residues, leading to the inhibition of enzyme function .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Key analogs of Benzyl (1S,2R)-2-aminocyclohexylcarbamate include derivatives with altered substituents on the cyclohexyl or carbamate groups. These modifications impact physicochemical properties such as solubility, stability, and biological activity.
Key Findings :
- The cyano group in analogs like 1352999-51-9 enhances reactivity in coupling reactions but may reduce aqueous solubility due to hydrophobicity .
- Ring size reduction (e.g., cyclopentyl vs.
Stereoisomeric Comparisons
The stereochemistry of the cyclohexane backbone significantly affects biological activity and synthetic utility:
Key Findings :
- The (1R,2R) diastereomer (CAS 142350-85-4) exhibits different hazard profiles (H315-H319-H335: skin/eye irritation, respiratory sensitization) compared to the (1S,2R) isomer, highlighting stereochemistry-dependent toxicity .
- Enantiopurity determination methods (e.g., NMR splitting of NHBoc protons) are critical for distinguishing isomers like (1S,2S) and (1R,2R) derivatives .
Derivatives with Alternative Protecting Groups
Replacing the benzyl group with other protecting groups alters stability and deprotection kinetics:
Biological Activity
Benzyl (1S,2R)-2-aminocyclohexylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound contains a benzyl group , a cyclohexyl ring , an amino group , and a carbamate functional group . The unique stereochemistry at the 1S and 2R positions contributes to its biological properties, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies where it may serve as a tool compound.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can affect various biochemical processes, making it a candidate for further exploration in drug development.
- Target Enzymes : The compound has been studied for its potential inhibitory effects on enzymes such as serine proteases and other targets involved in inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the structure can significantly impact its efficacy and selectivity towards specific targets.
| Compound Variant | Biological Activity | Notes |
|---|---|---|
| Benzyl (1S,2R)-2-hydroxypropylcarbamate | Moderate enzyme inhibition | Similar structure but altered hydroxyl group |
| Benzyl (1S,2R)-2-aminocyclopentylcarbamate | Lower activity | Cyclopentane ring reduces steric interactions |
| Benzyl (1S,2R)-2-aminocycloheptylcarbamate | Enhanced binding affinity | Larger ring improves interaction with target sites |
Study 1: Enzyme Inhibition Profile
A study conducted by researchers at the NIH investigated the enzyme inhibition profile of this compound against various serine proteases. The compound demonstrated significant inhibitory activity with IC50 values in the low micromolar range.
Study 2: Anti-inflammatory Potential
In another study focused on anti-inflammatory applications, this compound was evaluated for its effects on cytokine release from immune cells. The results indicated that the compound effectively reduced the secretion of pro-inflammatory cytokines in vitro.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl (1S,2R)-2-aminocyclohexylcarbamate, and how can purity be optimized?
- Methodology : Synthesis typically involves carbamate bond formation and stereoselective introduction of the amino group on the cyclohexane ring. Key steps include:
- Amino group protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions .
- Stereochemical control : Employ chiral auxiliaries or catalysts to achieve the (1S,2R) configuration .
- Purification : Utilize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization. Monitor purity via HPLC (≥95% purity threshold) and confirm structure with H/C NMR .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Essential techniques :
- NMR spectroscopy : Assign peaks for the cyclohexyl, benzyl, and carbamate moieties. Key signals include NH protons (~5-6 ppm) and carbamate carbonyls (~155 ppm in C NMR) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 263.33) and detect impurities .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity .
Q. What are the stability considerations for storing this compound?
- Storage guidelines :
- Keep in airtight containers under inert gas (N or Ar) at -20°C to prevent hydrolysis of the carbamate group.
- Avoid exposure to moisture, light, and strong acids/bases. Stability tests show >90% integrity after 6 months under these conditions .
Advanced Research Questions
Q. How does stereochemistry [(1S,2R) vs. (1R,2S)] influence biological activity in neurotransmitter modulation studies?
- Experimental design :
- Synthesize both enantiomers using chiral catalysts (e.g., Jacobsen’s catalyst for epoxide openings) .
- Test activity in vitro via receptor-binding assays (e.g., serotonin 5-HT or dopamine D receptors). For example, (1S,2R) may show 10-fold higher affinity than (1R,2S) in competitive radioligand assays .
- Validate with molecular docking simulations to analyze steric and electronic interactions with receptor pockets .
Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?
- Approach :
- Reproducibility checks : Replicate studies under standardized conditions (pH 7.4, 37°C, 1% DMSO).
- Assay variability : Compare results across multiple platforms (e.g., fluorescence-based vs. radiometric assays).
- Metabolite analysis : Use LC-MS to identify degradation products (e.g., free cyclohexylamine) that may interfere with activity .
Q. How can reaction mechanisms for key synthetic steps (e.g., iodolactamization) be elucidated?
- Mechanistic studies :
- Kinetic isotope effects (KIE) : Compare rates using deuterated substrates to identify rate-determining steps .
- Intermediate trapping : Use low-temperature NMR (-80°C) to detect transient species (e.g., iodonium intermediates).
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles and transition states .
Q. What are the best practices for scaling up synthesis without compromising stereochemical integrity?
- Scale-up protocol :
- Catalyst loading optimization : Reduce catalyst use from 10 mol% to 2 mol% while maintaining enantiomeric excess (ee) >98% via DoE (Design of Experiments) .
- Continuous flow chemistry : Implement microreactors to enhance mixing and heat transfer during carbamate formation .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
